molecular formula C21H21NO5 B2499245 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid CAS No. 1698780-10-7

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid

Cat. No.: B2499245
CAS No.: 1698780-10-7
M. Wt: 367.401
InChI Key: NWZCCBGVDITGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid, commonly referred to as Fmoc-Oxalanine, is a compound notable for its structural complexity and potential applications in biological systems. This article explores its biological activity, including mechanisms of action, interaction with biological molecules, and implications for pharmaceutical research.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. Its molecular formula is C23H31NO4C_{23}H_{31}NO_4, with a molecular weight of approximately 389.4 g/mol. The oxolane ring contributes to its unique steric and electronic properties, influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of Fmoc-Oxalanine can be attributed to several factors:

  • Amino Acid Unit in Polypeptide Synthesis : It serves as an amino acid building block in the synthesis of peptides, where the Fmoc group allows for selective protection during the coupling reactions.
  • Hydroxyl Functionality : The presence of hydroxyl groups enhances the compound's reactivity, allowing it to participate in hydrogen bonding and other non-covalent interactions that can increase binding affinity to target proteins or enzymes .
  • Chirality : The compound exhibits chirality, which can significantly affect its biological activity by altering interactions with biological receptors or enzymes.

In Vitro Studies

Research has demonstrated that Fmoc-Oxalanine exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties when tested against various bacterial strains.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Studies

  • Peptide Synthesis : In a study focusing on peptide synthesis, Fmoc-Oxalanine was incorporated into cyclic peptides, demonstrating enhanced stability and bioactivity compared to linear counterparts. This suggests that structural modifications can lead to improved pharmacological profiles .
  • Biochemical Pathway Interaction : Interaction studies revealed that variations in the compound's structure could lead to different outcomes in biochemical pathways, particularly those involving protein synthesis and enzyme regulation .

Comparative Analysis

To better understand the significance of Fmoc-Oxalanine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
(S)-Fmoc-Dab-OHSimilar Fmoc protectionDifferent chirality affecting activity
Hydroxyphenyl acetic acid derivativesHydroxyl functionalitiesVaried applications in drug design
Other Fmoc-protected amino acidsCommon protective groupExtensive use in peptide synthesis

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxolan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-20(24)19(18-10-5-11-26-18)22-21(25)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZCCBGVDITGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.